molecular formula C16H18N2 B5798723 N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine

N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No.: B5798723
M. Wt: 238.33 g/mol
InChI Key: DWFORFCPZMZURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyridine ring attached to a tetrahydronaphthalene moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the reaction of pyridine-4-carbaldehyde with 5,6,7,8-tetrahydronaphthalen-1-amine in the presence of a reducing agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-ylmethyl)aniline: Shares the pyridine moiety but differs in the attached aromatic ring.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a similar pyridine structure but with additional methyl groups.

    N-(pyridin-4-yl)pyridin-4-amine: Similar pyridine-based compound with different substituents.

Uniqueness

N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to its combination of the pyridine ring and tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h3,5,7-11,18H,1-2,4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFORFCPZMZURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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